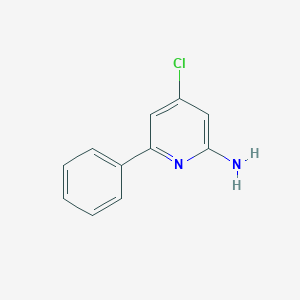
4-Chloro-6-phenylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-phenylpyridin-2-amine is a chemical compound with the molecular formula C11H9ClN2. It belongs to the class of pyridine derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a chlorine atom at the 4th position and a phenyl group at the 6th position of the pyridine ring, along with an amine group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-phenylpyridin-2-amine typically involves the chlorination of 6-phenylpyridin-2-amine. One common method is the reaction of 6-phenylpyridin-2-amine with phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{C}_5\text{H}_3\text{NH}_2 + \text{POCl}_3 \rightarrow \text{C}_6\text{H}_5\text{C}_5\text{H}_3\text{Cl}\text{NH}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-phenylpyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine or hydrocarbon derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include nitroso or nitro derivatives.
Reduction Reactions: Products include the corresponding amine or hydrocarbon derivatives.
Scientific Research Applications
4-Chloro-6-phenylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-phenylpyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
4-Chloropyridine: Similar in structure but lacks the phenyl group, leading to different chemical and biological properties.
6-Phenylpyridin-2-amine: Similar but lacks the chlorine atom, affecting its reactivity and applications.
4-Bromo-6-phenylpyridin-2-amine: Similar but with a bromine atom instead of chlorine, which can influence its reactivity and biological activity.
Uniqueness: 4-Chloro-6-phenylpyridin-2-amine is unique due to the combination of the chlorine atom and phenyl group on the pyridine ring, which imparts specific chemical reactivity and potential biological activity that is distinct from its analogs.
Properties
Molecular Formula |
C11H9ClN2 |
|---|---|
Molecular Weight |
204.65 g/mol |
IUPAC Name |
4-chloro-6-phenylpyridin-2-amine |
InChI |
InChI=1S/C11H9ClN2/c12-9-6-10(14-11(13)7-9)8-4-2-1-3-5-8/h1-7H,(H2,13,14) |
InChI Key |
PNXUJTXBZGGQCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















